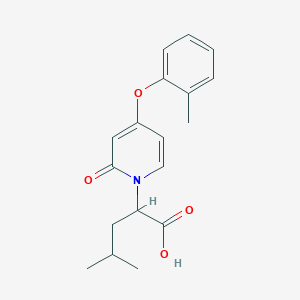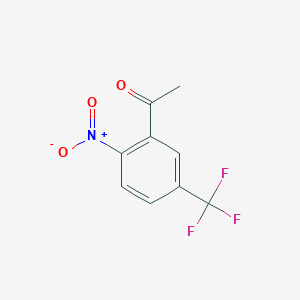![molecular formula C38H50Cl2Zr+2 B12100809 (+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride](/img/structure/B12100809.png)
(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-BIS[1-[(1’R,2’R,5’R)-2’-I-PROPYL-5’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE is a chiral metallocene complex. This compound is notable for its application in catalysis, particularly in the polymerization of olefins. The unique structure of this compound, featuring a zirconium center coordinated to two indenyl ligands, imparts specific stereochemical properties that are advantageous in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-BIS[1-[(1’R,2’R,5’R)-2’-I-PROPYL-5’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE typically involves the reaction of zirconium tetrachloride with the corresponding chiral indenyl ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium complex. Common solvents used in this synthesis include toluene and dichloromethane. The reaction is often conducted at low temperatures to control the formation of the desired chiral product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the compound in its pure form.
化学反应分析
Types of Reactions
(+)-BIS[1-[(1’R,2’R,5’R)-2’-I-PROPYL-5’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligand exchange reactions can occur, where the indenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of phosphines or amines as substituting ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while reduction can produce zirconium hydrides.
科学研究应用
(+)-BIS[1-[(1’R,2’R,5’R)-2’-I-PROPYL-5’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE has several scientific research applications:
Chemistry: It is used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene with specific stereochemical properties.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is employed in the production of high-performance materials and specialty polymers.
作用机制
The mechanism by which (+)-BIS[1-[(1’R,2’R,5’R)-2’-I-PROPYL-5’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE exerts its effects involves the coordination of the zirconium center to the olefin substrate. This coordination activates the olefin, facilitating its polymerization. The chiral nature of the indenyl ligands ensures that the polymerization occurs in a stereospecific manner, leading to polymers with defined stereochemistry.
相似化合物的比较
Similar Compounds
BIS(CYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE: Another zirconium-based metallocene used in olefin polymerization.
BIS(INDENYL)ZIRCONIUM DICHLORIDE: Similar structure but lacks the chiral substituents.
BIS(PENTAMETHYLCYCLOPENTADIENYL)ZIRCONIUM DICHLORIDE: Features bulkier ligands, affecting its catalytic properties.
Uniqueness
The uniqueness of (+)-BIS[1-[(1’R,2’R,5’R)-2’-I-PROPYL-5’-METHYLCYCLOHEXYL]INDENYL]ZIRCONIUM (IV) DICHLORIDE lies in its chiral indenyl ligands, which impart specific stereochemical properties to the polymers produced. This makes it particularly valuable in applications where the stereochemistry of the polymer is crucial, such as in the production of certain types of plastics and specialty materials.
属性
分子式 |
C38H50Cl2Zr+2 |
|---|---|
分子量 |
668.9 g/mol |
InChI |
InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,11,13-14,16,19H,8,10,12H2,1-3H3;2*1H;/q;;;;+4/p-2 |
InChI 键 |
LXHHYYSQWPZHTO-UHFFFAOYSA-L |
规范 SMILES |
CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)

![4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)


![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)
![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)


![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)

![1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B12100773.png)


